molecular formula C16H13IN2O3 B3440220 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole

Cat. No.: B3440220
M. Wt: 408.19 g/mol
InChI Key: NOHOUCRUGYMAPA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy groups.

    Cyclization: The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its biological activity.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

    Material Science: Its unique chemical properties make it useful in the development of new materials with specific functionalities.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethoxy and iodophenyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the iodine atom, which can affect its reactivity and biological activity.

    3-(4-Iodophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the dimethoxy groups, which can influence its solubility and interaction with biological targets.

    3-(3,4-Dimethoxyphenyl)-5-(4-bromophenyl)-1,2,4-oxadiazole: The bromine atom can alter the compound’s reactivity compared to the iodine atom.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of both dimethoxy and iodophenyl groups. These functional groups contribute to its distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(4-iodophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O3/c1-20-13-8-5-11(9-14(13)21-2)15-18-16(22-19-15)10-3-6-12(17)7-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHOUCRUGYMAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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